molecular formula C13H26IN B13763948 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide CAS No. 775-73-5

3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide

Cat. No.: B13763948
CAS No.: 775-73-5
M. Wt: 323.26 g/mol
InChI Key: BPAIPOQNBYDSGI-UHFFFAOYSA-M
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Description

3,3,9-Trimethyl-3-azoniaspiro(55)undecane iodide is a chemical compound with the molecular formula C₁₃H₂₆IN It is a member of the spiro compound family, characterized by a unique spiro structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide typically involves the reaction of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane with iodine. The reaction is carried out under controlled conditions to ensure the formation of the iodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro(5.5)undecane: A similar spiro compound with different substituents.

    3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane: The parent compound without the iodide ion.

    1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.

Uniqueness

3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide is unique due to its specific spiro structure and the presence of the iodide ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

775-73-5

Molecular Formula

C13H26IN

Molecular Weight

323.26 g/mol

IUPAC Name

3,3,9-trimethyl-3-azoniaspiro[5.5]undecane;iodide

InChI

InChI=1S/C13H26N.HI/c1-12-4-6-13(7-5-12)8-10-14(2,3)11-9-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

BPAIPOQNBYDSGI-UHFFFAOYSA-M

Canonical SMILES

CC1CCC2(CC1)CC[N+](CC2)(C)C.[I-]

Origin of Product

United States

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